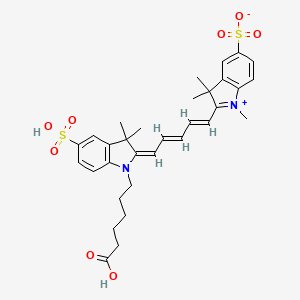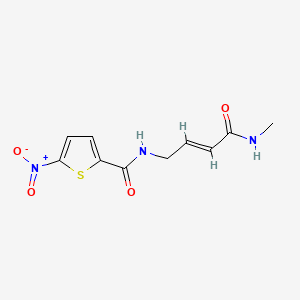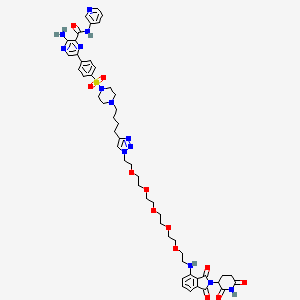
GSK3 Degrader PT-65
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PT-65 is a potent and selective degrader of glycogen synthase kinase 3 (GSK3), an enzyme involved in various cellular processes. PT-65 has shown significant potential in the treatment of Alzheimer’s disease due to its ability to degrade GSK3α and GSK3β in SH-SY5Y cells .
準備方法
Synthetic Routes and Reaction Conditions
PT-65 is synthesized using a click chemistry platform, which allows for the precise and efficient formation of the compound. The synthesis involves the use of specific reagents and catalysts to achieve the desired molecular structure . The reaction conditions typically include controlled temperature and pH levels to ensure optimal yield and purity.
Industrial Production Methods
The industrial production of PT-65 involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes multiple purification steps to ensure the compound meets the required standards for research and potential therapeutic use .
化学反応の分析
Types of Reactions
PT-65 undergoes various chemical reactions, including:
Oxidation: PT-65 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of PT-65.
Substitution: PT-65 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
科学的研究の応用
PT-65 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of GSK3 and its effects on cellular processes.
Biology: Investigated for its role in modulating signaling pathways and cellular functions.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to degrade GSK3 and mitigate tau hyperphosphorylation
Industry: Utilized in the development of new drugs and therapeutic strategies targeting GSK3.
作用機序
PT-65 functions as a proteolysis-targeting chimera (PROTAC) degrader, which means it recruits the cellular machinery to selectively degrade GSK3α and GSK3β. The compound binds to GSK3 with high affinity, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of GSK3 in cells, thereby mitigating its pathological effects .
類似化合物との比較
Similar Compounds
PT-66: Another GSK3 degrader with similar properties but different molecular structure.
PT-67: A compound with comparable degradation potency but distinct pharmacokinetic profile
Uniqueness of PT-65
PT-65 stands out due to its high selectivity and potency in degrading GSK3α and GSK3β. Its ability to mitigate tau hyperphosphorylation and improve cognitive functions in Alzheimer’s disease models makes it a promising candidate for therapeutic development .
特性
分子式 |
C51H63N13O12S |
|---|---|
分子量 |
1082.2 g/mol |
IUPAC名 |
3-amino-6-[4-[4-[4-[1-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]butyl]piperazin-1-yl]sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C51H63N13O12S/c52-47-46(49(67)56-37-6-4-15-53-33-37)57-42(34-55-47)36-9-11-39(12-10-36)77(70,71)63-20-18-61(19-21-63)17-2-1-5-38-35-62(60-59-38)22-24-73-26-28-75-30-32-76-31-29-74-27-25-72-23-16-54-41-8-3-7-40-45(41)51(69)64(50(40)68)43-13-14-44(65)58-48(43)66/h3-4,6-12,15,33-35,43,54H,1-2,5,13-14,16-32H2,(H2,52,55)(H,56,67)(H,58,65,66) |
InChIキー |
QJSFLEBIQZMJQF-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN4C=C(N=N4)CCCCN5CCN(CC5)S(=O)(=O)C6=CC=C(C=C6)C7=CN=C(C(=N7)C(=O)NC8=CN=CC=C8)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


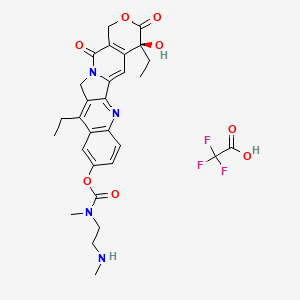

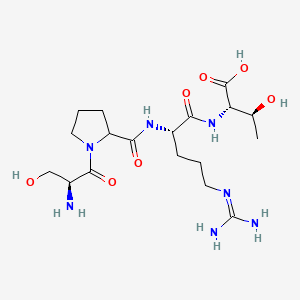
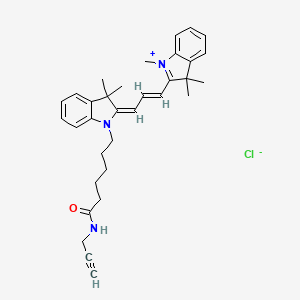
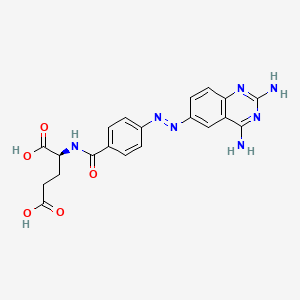
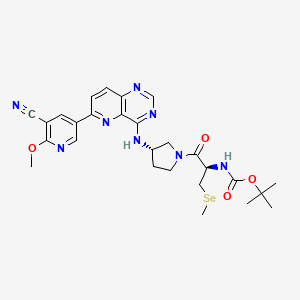
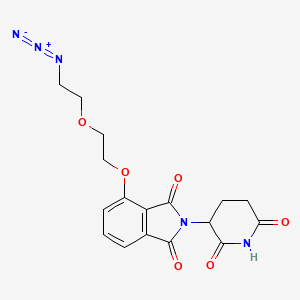
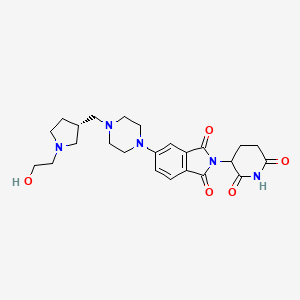
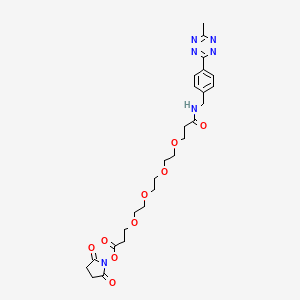
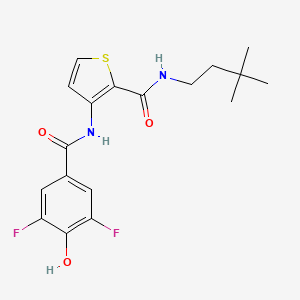

![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)
